Product packaging for 2-(Benzyloxy)-3-bromo-4-methylpyridine(Cat. No.:CAS No. 882679-43-8)

2-(Benzyloxy)-3-bromo-4-methylpyridine

Cat. No.: B2552418
CAS No.: 882679-43-8
M. Wt: 278.149
InChI Key: SXAJTZDHMRDGSI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-4-methylpyridine (CAS 882679-43-8) is a valuable pyridine derivative for research and development, particularly in pharmaceutical chemistry. Its molecular formula is C13H12BrNO, and it has a molecular weight of 278.14 g/mol . The compound features a benzyloxy group at the 2-position and a bromine atom at the 3-position on a 4-methylpyridine ring, making it a versatile building block for chemical synthesis . The benzyloxy group is known to be a critical structural feature in certain bioactive molecules, such as inhibitors of monoamine oxidase-B (MAO-B), which are investigated for potential treatment of neurological disorders . This suggests its potential application in creating compounds for neuroscientific research. The bromine substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to construct more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO B2552418 2-(Benzyloxy)-3-bromo-4-methylpyridine CAS No. 882679-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-2-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAJTZDHMRDGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-43-8
Record name 2-(benzyloxy)-3-bromo-4-methylpyridine
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Synthetic Methodologies for 2 Benzyloxy 3 Bromo 4 Methylpyridine

Retrosynthetic Analysis of 2-(Benzyloxy)-3-bromo-4-methylpyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process provides a blueprint for potential synthetic routes. For this compound, several disconnection strategies can be envisioned.

Disconnection Strategies Involving the Benzyloxy Moiety

The most logical disconnection involves the C-O bond of the benzyloxy ether. This leads to two primary precursor synthons: a 2-pyridone (or its tautomer, 2-hydroxypyridine) and a benzyl (B1604629) halide, or a 2-halopyridine and benzyl alcohol.

Route A: Williamson Ether Synthesis: This strategy disconnects the ether linkage to reveal a 2-halopyridine intermediate, such as 2,3-dibromo-4-methylpyridine, and benzyl alcohol. The forward reaction would involve the nucleophilic substitution of the halogen at the C2 position by the benzyl alkoxide. This is a common and effective method for forming aryl ethers.

Route B: From 2-Pyridone: An alternative disconnection points to a 2-pyridone intermediate, specifically 3-bromo-4-methylpyridin-2(1H)-one. The forward synthesis would involve O-alkylation with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

Disconnection Strategies Involving the Bromo Substituent

Disconnecting the C-Br bond at the 3-position suggests an electrophilic bromination of the 2-(benzyloxy)-4-methylpyridine precursor. However, electrophilic aromatic substitution on the pyridine (B92270) ring can be challenging and may lead to issues with regioselectivity. The activating, ortho-para directing benzyloxy group at the C2 position would direct incoming electrophiles to the 3- and 5-positions, making this a plausible route.

A more reliable strategy involves the introduction of the bromo group via a Sandmeyer-type reaction. This retrosynthetic path leads to a 3-amino-2-(benzyloxy)-4-methylpyridine intermediate. In the forward synthesis, the amino group can be converted to a diazonium salt and subsequently displaced by a bromide ion.

Disconnection Strategies Involving the Methyl Group

Disconnection of the methyl group is less common for simple substitutions on an existing aromatic ring but can be considered as part of a more complex ring-forming strategy. For instance, pyridine synthesis methodologies like the Hantzsch pyridine synthesis could be envisioned, which constructs the pyridine ring from smaller acyclic components. In this scenario, the disconnection would break down the pyridine ring itself into components such as an α,β-unsaturated compound, an active methylene compound, and an ammonia source, with the methyl group originating from one of the initial building blocks.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound hinges on the efficient preparation of key intermediates.

Synthesis of Brominated Pyridine Intermediates (e.g., 3-Bromo-4-methylpyridine)

A crucial precursor for the target molecule is 3-bromo-4-methylpyridine. innospk.com This intermediate serves as a versatile building block in organic synthesis. innospk.com Several methods have been reported for its preparation, often starting from 4-methylpyridine (B42270) (4-picoline) or a functionalized derivative.

One common approach is the direct bromination of 4-methylpyridine. This reaction is typically carried out at high temperatures, sometimes in the presence of a Lewis acid like aluminum chloride (AlCl₃), to overcome the pyridine ring's inherent resistance to electrophilic substitution. chemicalbook.com

Another widely used and often higher-yielding method is the Sandmeyer reaction, starting from 3-amino-4-methylpyridine. chemicalbook.comgoogle.com The amino-pyridine precursor can be synthesized by the reduction of 4-methyl-3-nitropyridine. google.com The 3-amino-4-methylpyridine is then treated with hydrobromic acid and sodium nitrite to form a diazonium salt, which is subsequently converted to 3-bromo-4-methylpyridine. chemicalbook.comgoogle.com

Synthesis Methods for 3-Bromo-4-methylpyridine

Starting MaterialKey ReagentsReaction TypeReported Yield
4-MethylpyridineBr₂, AlCl₃, KBrElectrophilic Bromination57%
3-Amino-4-methylpyridineHBr, NaNO₂Sandmeyer Reaction95%
4-Methylpyridine20% Oleum, Br₂Electrophilic Bromination66% google.com

Introduction of the Benzyloxy Group onto Pyridine Rings (e.g., from 2-halopyridines)

The introduction of the benzyloxy group is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic displacement of a halide at the 2-position of the pyridine ring by a benzyl alkoxide. For the synthesis of the target molecule, a precursor such as 2,3-dibromo-4-methylpyridine or 2-chloro-3-bromo-4-methylpyridine would be required.

The general procedure involves preparing sodium benzoxide by reacting benzyl alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide is then reacted with the 2-halopyridine intermediate. The C2 position of the pyridine ring is highly activated toward nucleophilic substitution, making this a facile transformation. This methodology is well-established for the synthesis of analogous compounds like 2-benzyloxy-3-bromopyridine.

General Conditions for Williamson Ether Synthesis on Pyridine Rings

Pyridine SubstrateAlcoholBaseSolventReaction Type
2-HalopyridineBenzyl AlcoholNaH, K₂CO₃, etc.DMF, THF, AcetonitrileNucleophilic Aromatic Substitution (SNAr)

Strategies for Methyl Group Installation on Pyridine Scaffolds

The introduction of a methyl group onto a pyridine ring is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. semanticscholar.org The position of the methyl group can significantly influence the biological activity of the molecule. biu.ac.il For a compound such as this compound, the regioselective installation of the methyl group at the C4-position is a key synthetic challenge. Several methods have been developed, ranging from classical approaches to modern catalytic C-H activation techniques. semanticscholar.org

These strategies can be broadly categorized into two main approaches: a) modifying an existing functional group into a methyl group, and b) directly introducing a methyl moiety via C-C bond formation. semanticscholar.org

Modification of Existing Functional Groups: One viable, though indirect, pathway to a methyl group is through the reduction of a trifluoromethyl (CF3) group. For instance, 4-trifluoromethylpyridine can be reduced to 4-methylpyridine in high yield using a bimetallic catalyst. semanticscholar.org This method is advantageous when the corresponding trifluoromethylated pyridine is readily accessible.

Direct C-Methylation Strategies: Direct methylation involves the formation of a C-C bond at a specific position on the pyridine ring. These methods can be further classified based on the nature of the methylating agent and the activation strategy for the pyridine ring.

Nucleophilic Methylation: Pyridines are electron-deficient heterocycles, making them susceptible to attack by methyl nucleophiles like organolithium (MeLi), Grignard (MeMgBr), or organocuprate reagents. semanticscholar.org To enhance the electrophilicity of the pyridine ring, it can be converted into a pyridinium (B92312) salt, which facilitates the addition of the nucleophile. The resulting dihydropyridine intermediate is then oxidized to furnish the methylated pyridine. semanticscholar.org

Electrophilic Methylation: To react with a methyl electrophile, the pyridine ring must be made electron-rich. This can be achieved by metalation through deprotonation or halogen-metal exchange, creating a nucleophilic pyridine species that can then react with an electrophilic methyl source. semanticscholar.org

Radical Methylation: Methyl radicals can act as nucleophiles, particularly when the pyridine ring is protonated to increase its electrophilicity. semanticscholar.org Methanol can serve as a "green" source for methyl radicals. semanticscholar.org Another approach involves the metal-free methylation of pyridine N-oxides using peroxides as the methylating agent, which proceeds through a radical mechanism. researchgate.net

Catalytic C-H Methylation: Direct C-H activation and methylation have emerged as powerful, step-economical strategies. researchgate.net Transition metal catalysts, including rhodium and nickel, have been employed for this purpose. A rhodium-catalyzed method allows for the direct methylation of pyridines at the C3 and C5 positions by utilizing formaldehyde as the methyl source through a temporary dearomatization strategy. nih.gov For α-methylation (at the C2 or C6 positions), nickel catalysts have been used, for example, in the gas-phase reaction of pyridine with methanol. google.comnih.gov

The choice of strategy depends on the desired regioselectivity, the presence of other functional groups on the pyridine scaffold, and the scalability of the reaction.

Table 1: Comparison of Methyl Group Installation Strategies on Pyridine
StrategyMethyl SourcePyridine ActivationTypical Position(s)Key Features
Nucleophilic AdditionMeLi, MeMgBrN-activation (e.g., as pyridinium salt)C2, C4Requires pre-activation; cryogenic temperatures may be needed. semanticscholar.org
Radical MethylationPeroxides, MethanolN-oxide formation or protonationVariesCan be performed under metal-free conditions; regioselectivity can be a challenge. semanticscholar.orgresearchgate.net
Rhodium CatalysisFormaldehyde, MethanolTemporary dearomatizationC3, C5Direct C-H functionalization; avoids directing groups. nih.gov
Nickel CatalysisMethanol, CO/H₂Heterogeneous catalysisC2, C6Often performed in the vapor phase at high temperatures. google.comnih.gov
Functional Group Reduction-CF₃N/APosition of CF₃ groupIndirect method; depends on availability of precursor. semanticscholar.org

Convergent and Linear Synthesis Approaches for this compound

A hypothetical linear synthesis for this compound could commence with a commercially available precursor, such as 4-methylpyridine. The synthesis would proceed step-by-step to introduce the required substituents at the C2 and C3 positions.

Step 1: Nitration. Introduction of a nitro group, typically at the 3-position, to give 4-methyl-3-nitropyridine.

Step 2: Reduction. The nitro group is reduced to an amine, yielding 3-amino-4-methylpyridine. google.com

Step 3: Sandmeyer Reaction. The amino group is converted to a bromo group via diazotization followed by treatment with a bromide source, affording 3-bromo-4-methylpyridine. google.com

Step 4: N-Oxidation. The pyridine nitrogen is oxidized to form 3-bromo-4-methylpyridine N-oxide.

Step 5: Nucleophilic Substitution. The N-oxide is activated (e.g., with acetic anhydride) and reacted with a benzyl alcohol source or, alternatively, converted to a 2-chloro derivative followed by substitution with sodium benzyloxide to install the benzyloxy group.

This linear sequence builds the molecule piece by piece, but a low yield in any of the early steps severely impacts the final amount of product obtained. youtube.com

For this compound, a convergent approach would involve preparing two key building blocks and then coupling them.

Fragment A Synthesis: Preparation of 3-bromo-4-methylpyridine. This could be synthesized from 4-methylpyridine as described in the initial steps of the linear sequence. google.com

Fragment B: A source for the benzyloxy group, such as benzyl alcohol or sodium benzyloxide.

Modern Catalytic Methods in the Synthesis of Substituted Pyridines Relevant to this compound

The construction of highly substituted pyridines, such as this compound, has been significantly advanced by modern catalytic methods. researchgate.net These techniques offer improved efficiency, regioselectivity, and functional group tolerance compared to traditional condensation reactions. semanticscholar.orgnih.gov Transition-metal catalysis, in particular, has provided powerful tools for C-C and C-N bond formation and direct C-H functionalization. nih.gov

Transition Metal-Catalyzed Cyclizations: One major strategy involves the construction of the pyridine ring itself from acyclic precursors. Rhodium-catalyzed methods, for example, can be used for the one-pot synthesis of substituted pyridines from α,β-unsaturated ketoximes and alkynes. semanticscholar.org This approach allows for the assembly of a highly functionalized pyridine core in a single step. Copper-catalyzed [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes also provides a modular route to various substituted pyridines under mild conditions. organic-chemistry.org

Cross-Coupling Reactions: For pre-formed pyridine rings, cross-coupling reactions are indispensable for introducing substituents. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Negishi couplings, are widely used to form C-C bonds. organic-chemistry.org For the synthesis of the target molecule, a cross-coupling reaction could potentially be used to introduce the methyl group if a suitable brominated or halogenated pyridine precursor is used.

Direct C-H Functionalization: Perhaps the most step-economical and modern approach is the direct functionalization of pyridine C-H bonds. This avoids the need for pre-functionalization (e.g., halogenation or metalation) of the starting material.

C-H Alkylation/Methylation: Catalytic methods have been developed for the direct methylation of pyridine C-H bonds. While many methods target the C2 or C3 positions, the development of regioselective catalysts is a key area of research. researchgate.netresearchgate.net

C-H Arylation/Alkoxylation: Palladium and copper catalysts are often used for direct C-H arylation and have been extended to C-O bond formation. A catalytic system could potentially be employed to directly install the benzyloxy group at the C2 position of a 3-bromo-4-methylpyridine intermediate, representing a highly efficient step.

A simple and modular synthesis of substituted pyridines has been developed using a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a cascade of coupling, electrocyclization, and oxidation. nih.gov Such innovative catalytic cascades provide powerful means to construct complex substitution patterns like the one found in this compound.

Table 2: Modern Catalytic Methods Relevant to Substituted Pyridine Synthesis
Catalytic MethodMetal CatalystReaction TypeRelevance to Target Structure
[4+2] CycloadditionRutheniumRing FormationConstructs the core pyridine ring from enamides and alkynes. organic-chemistry.org
[3+3] CondensationCopperRing FormationModular synthesis from ketoximes and unsaturated aldehydes. organic-chemistry.org
Negishi CouplingPalladiumC-C CouplingCan be used to introduce alkyl or aryl groups onto a halo-pyridine. organic-chemistry.org
C-H MethylationRhodiumC-H FunctionalizationDirectly installs methyl groups at C3/C5 positions. nih.gov
Cascade C-N Coupling/CyclizationCopperRing FormationModular synthesis from boronic acids and ketoximes for highly substituted pyridines. nih.gov

Chemical Transformations and Reactivity of 2 Benzyloxy 3 Bromo 4 Methylpyridine

Reactivity at the Bromine Center

The carbon-bromine bond at the 3-position of the pyridine (B92270) ring is a key site for functionalization. This section details the participation of 2-(benzyloxy)-3-bromo-4-methylpyridine in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed ortho-metalation chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature on this compound as a substrate in these reactions is not extensively available, its structural similarity to other bromo-pyridines suggests it would be a viable coupling partner.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. It is anticipated that this compound would react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl- or 3-heteroaryl-2-(benzyloxy)-4-methylpyridines.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction would likely proceed with this compound to introduce an alkynyl substituent at the 3-position, a valuable transformation for the synthesis of complex organic molecules.

The Stille coupling utilizes an organotin reagent to couple with an organic halide. This method offers an alternative route to form carbon-carbon bonds and would be expected to be applicable to this compound for the introduction of various organic moieties.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of primary or secondary amines at the 3-position of the pyridine ring, leading to the synthesis of 3-amino-2-(benzyloxy)-4-methylpyridine derivatives.

A representative table of expected products from these reactions is provided below, based on the general reactivity of bromo-pyridines.

Coupling ReactionCoupling PartnerExpected Product
Suzuki-MiyauraPhenylboronic acid2-(Benzyloxy)-4-methyl-3-phenylpyridine
SonogashiraPhenylacetylene2-(Benzyloxy)-4-methyl-3-(phenylethynyl)pyridine
StilleTributyl(phenyl)stannane2-(Benzyloxy)-4-methyl-3-phenylpyridine
Buchwald-HartwigAnilineN-(2-(Benzyloxy)-4-methylpyridin-3-yl)aniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly when activated by electron-withdrawing groups. In the case of this compound, the pyridine nitrogen itself acts as an activating group, making the positions ortho and para to it susceptible to nucleophilic attack. The bromine at the 3-position can be displaced by a variety of nucleophiles.

Common nucleophiles for SNAr reactions on halopyridines include amines, alkoxides, and thiolates. The reaction of this compound with a nucleophile such as morpholine, for instance, would be expected to yield 2-(benzyloxy)-4-methyl-3-morpholinopyridine. The reaction conditions typically involve heating the substrate with the nucleophile, sometimes in the presence of a base.

Directed Ortho-Metalation and Related Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, forming a lithiated intermediate that can then be quenched with an electrophile.

In this compound, the benzyloxy group at the 2-position could potentially act as a directing group. However, the presence of the bromine atom at the 3-position introduces the possibility of halogen-metal exchange, a competing reaction where the organolithium reagent exchanges with the bromine atom. The outcome of the reaction would depend on the specific organolithium reagent used and the reaction conditions. For example, treatment with n-butyllithium at low temperatures could lead to the formation of 2-(benzyloxy)-4-methyl-3-lithiopyridine, which can then be trapped with various electrophiles to introduce a new substituent at the 3-position.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as quaternization, N-oxidation, and coordination to metal centers.

Quaternization and N-Oxidation Chemistry

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a positively charged pyridinium (B92312) salt. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The quaternization of this compound with an alkyl halide like methyl iodide would yield the corresponding N-alkylpyridinium salt.

N-Oxidation is the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. This modification also changes the electronic nature of the ring, increasing the electron density at the 2- and 4-positions and making them more reactive towards electrophiles. The N-oxide can also facilitate nucleophilic substitution at the 2- and 4-positions. A patent has described the N-oxidation of the related compound, 2-benzyloxy-4-methyl-pyridine, suggesting that this compound would undergo a similar transformation to yield this compound N-oxide.

Coordination Chemistry with Transition Metals

The nitrogen atom of the pyridine ring can act as a ligand, donating its lone pair of electrons to a transition metal center to form a coordination complex. Pyridine and its derivatives are common ligands in coordination chemistry, and this compound would be expected to form stable complexes with a variety of transition metals. The steric and electronic properties of the substituents on the pyridine ring would influence the coordination geometry and the stability of the resulting metal complexes.

Reactivity of the Methyl Group at C-4

The methyl group at the C-4 position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which acidifies the benzylic C-H bonds, making them susceptible to a range of transformations.

The benzylic C(sp³)–H bonds of the 4-methyl group can be activated to form new carbon-carbon or carbon-heteroatom bonds. This is a valuable strategy for elaborating the molecular structure. Deprotonation of the methyl group using a strong base can generate a nucleophilic carbanion, which can then react with various electrophiles. rsc.org For 2- and 4-methylazaarenes, functionalization can also proceed through tautomerization to their enamine forms, which act as nucleophiles. acs.org

Transition metal complexes can facilitate benzylic C-H functionalization by acidifying the benzylic protons upon π-coordination to the aromatic ring, thereby enabling deprotonation under milder conditions. rsc.org While specific studies on this compound are not prevalent, the reactivity patterns of other substituted 4-methylpyridines suggest that similar strategies would be applicable. For instance, the reaction of methylpyridines with electrophiles under basic conditions allows for the introduction of various functional groups. researchgate.netchemicalforums.com

Table 1: Potential Benzylic Functionalization Reactions

Reaction Type Reagents/Conditions Expected Product
Alkylation 1. Strong Base (e.g., BuLi) 2. Alkyl Halide (R-X) 2-(Benzyloxy)-3-bromo-4-ethyl/substituted-pyridine
Aldol Addition 1. Base 2. Aldehyde/Ketone (R₂C=O) 2-(Benzyloxy)-3-bromo-4-(2-hydroxyalkyl)pyridine

The oxidation of the 4-methyl group is a significant transformation, potentially yielding pyridine-4-carbaldehyde, isonicotinic acid, or derivatives thereof. The gas-phase catalytic oxidation of 4-methylpyridine (B42270) is an industrially important process, often employing vanadium-based catalysts to produce isonicotinic acid, a precursor to pharmaceuticals. ijcce.ac.irmdpi.comresearchgate.netchemjournal.kz The reaction conditions, such as temperature and catalyst composition (e.g., V₂O₅ modified with TiO₂ or SnO₂), can be tuned to favor the formation of either the aldehyde or the carboxylic acid. ijcce.ac.irresearchgate.net

Alternative oxidation methods can also be employed. For example, wet air oxidation, sometimes catalyzed by metal ions, can convert methylpyridines into a range of oxidation products, including the corresponding aldehydes. shu.ac.uk Manganese catalysts in the presence of hydrogen peroxide have also been shown to be effective for the chemoselective benzylic oxidation of various functionalized alkyl arenes to ketones. nih.gov

Table 2: Oxidation Products of the C-4 Methyl Group

Oxidizing Agent/Catalyst Typical Conditions Major Product
V₂O₅-based catalysts High Temperature, Gas Phase Isonicotinic acid derivative
V₂O₅-based catalysts Modified Conditions Pyridine-4-carbaldehyde derivative
Fenton's Reagent (Fe²⁺/H₂O₂) Ambient Temperature Isonicotinic acid/aldehyde derivatives

The resulting carboxylic acid or aldehyde can be further derivatized using standard organic synthesis methods to create esters, amides, imines, and other functional groups, significantly expanding the synthetic utility of the parent molecule.

Transformations Involving the Benzyloxy Group at C-2

The benzyloxy group at the C-2 position serves primarily as a protecting group for the 2-hydroxypyridine (B17775) tautomer. Its removal (deprotection) or transformation is a key step in many synthetic routes.

The cleavage of the benzyl (B1604629) ether is a common and well-established transformation in organic synthesis.

Catalytic Hydrogenolysis : This is the most widely used method for benzyl group deprotection. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C). commonorganicchemistry.comorganic-chemistry.org This method is highly efficient and typically proceeds under mild conditions, affording the corresponding 2-pyridone and toluene (B28343) as a byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or tetrahydroxydiboron, can be used as an alternative to gaseous hydrogen, which is particularly useful when other reducible functional groups are present. organic-chemistry.orgresearchgate.net

Acidic Hydrolysis : Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is substrate-dependent and requires that other functional groups in the molecule are stable to acidic conditions. organic-chemistry.org For pyridine-containing compounds, the basicity of the ring nitrogen can complicate acid-mediated reactions.

Oxidative Cleavage : In some cases, oxidative methods can be used. For instance, oxidation of the benzyl ether to a benzoate (B1203000) ester, followed by hydrolysis, is a possible, though less common, deprotection strategy. organic-chemistry.org

Table 3: Common Deprotection Strategies for the C-2 Benzyloxy Group

Method Reagents/Conditions Product
Catalytic Hydrogenolysis H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) 3-Bromo-4-methyl-2(1H)-pyridone
Transfer Hydrogenolysis H-donor (e.g., Cyclohexadiene), Pd/C 3-Bromo-4-methyl-2(1H)-pyridone

Rearrangement reactions involving the benzyloxy group on a pyridine ring are not commonly reported in the literature. While rearrangements of alkoxy groups on aromatic rings are known, such as the Fries or Claisen rearrangements, these are typically not applicable to simple benzyl ethers on a pyridine scaffold under standard conditions. Research on the conversion of 4-methoxypyridine (B45360) derivatives to 1-methylpyridones has been reported, which involves a rearrangement of the methyl group from the oxygen to the ring nitrogen upon reaction with methyl iodide. researchgate.net It is conceivable that under specific thermal or catalytic conditions, an intramolecular migration of the benzyl group from the oxygen at C-2 to the nitrogen at position 1 could occur, but this remains a speculative transformation without direct literature precedent for this specific system.

Strategic Applications of 2 Benzyloxy 3 Bromo 4 Methylpyridine in Advanced Organic Synthesis

Utility as a Synthon for Complex Pyridine (B92270) Scaffolds and Heterocyclic Systems

2-(Benzyloxy)-3-bromo-4-methylpyridine is an exemplary synthon for the elaboration of highly substituted pyridine cores, primarily due to the presence of the bromine atom at the C-3 position. This halogen serves as a versatile anchor point for numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Key reactions that leverage the bromo-substituent include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with a wide range of organoboron reagents (boronic acids or esters). This method is exceptionally tolerant of various functional groups and provides a direct route to introduce aryl, heteroaryl, or alkyl substituents at the 3-position of the pyridine ring. researchgate.netacs.orgresearchgate.net The synthesis of 2-aryl-substituted pyridine derivatives, for instance, is of significant importance for creating pharmaceutical and natural product analogs. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 3-position. wikipedia.orgorganic-chemistry.orglibretexts.org This is a critical transformation for the synthesis of compounds targeting biological systems, where amine functionalities are often essential for receptor binding and pharmacokinetic properties.

Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, further expanding the structural diversity that can be achieved from this single precursor.

The benzyloxy group at the C-2 position serves a dual purpose. Firstly, it functions as a robust protecting group for the pyridone tautomer, preventing unwanted side reactions during the functionalization of the C-3 position. Secondly, it can be readily cleaved via hydrogenolysis to unmask the 2-pyridone moiety, a common structural motif in bioactive molecules. This deprotection step can be performed late in a synthetic sequence, adding another layer of strategic utility. The combination of these features allows for a modular and convergent approach to complex heterocyclic systems, where different fragments can be coupled to the pyridine core in a controlled manner.

Table 1: Key Cross-Coupling Reactions for Functionalization of this compound

Reaction Name Bond Formed Coupling Partner Typical Catalyst/Ligand System Resulting Structure (R-group)
Suzuki-Miyaura C-C R-B(OH)₂ Pd(OAc)₂ / PPh₃ Aryl, Heteroaryl, Alkyl
Buchwald-Hartwig C-N R₂NH Pd₂(dba)₃ / BINAP Primary/Secondary Amine
Sonogashira C-C (sp) R-C≡CH PdCl₂(PPh₃)₂ / CuI Alkynyl
Heck C-C (sp²) Alkene Pd(OAc)₂ / P(o-tol)₃ Alkenyl

Application in the Synthesis of Bioactive Molecules and Drug Leads

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com The functional group handles on this compound make it an ideal starting point for the synthesis of targeted bioactive molecules.

This building block is particularly well-suited for the synthesis of inhibitors targeting enzymes and receptors where a substituted pyridine core is a known pharmacophore.

Phosphodiesterase type 4 (PDE4) Inhibitors: PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like asthma and COPD. Many potent PDE4 inhibitors feature a substituted catechol-ether moiety attached to a central heterocycle. This compound can serve as a precursor to the heterocyclic core of such molecules. For example, a Suzuki coupling reaction could be employed to introduce a substituted phenyl ring at the 3-position, which could then be further elaborated to construct the final inhibitor.

TRPC6 Inhibitors: The Transient Receptor Potential C6 (TRPC6) ion channel is implicated in various renal and cardiovascular diseases. google.com Patents on novel TRPC6 inhibitors describe a wide range of heterocyclic compounds, including many based on a central pyridine or pyrimidine ring. Synthetic routes outlined in these patents often rely on the coupling of substituted bromopyridines with other heterocyclic fragments. This compound represents a key intermediate that could be used in Suzuki or Buchwald-Hartwig coupling steps to assemble the complex structures required for TRPC6 inhibition.

While this compound is not a direct precursor for the natural product Lavendamycin, which is based on a quinoline-5,8-dione structure, it is a valuable tool for creating novel analogues inspired by natural products. A common strategy in drug discovery is the simplification or modification of complex natural products to improve their properties. This pyridine derivative can be used to construct pyridine-containing bioisosteres or fragments that mimic portions of more complex heterocyclic systems. For example, a bipyridine scaffold, synthesized via Suzuki coupling, could act as a simplified analogue of the polycyclic β-carboline system found in some natural products. acs.org

Development of Novel Derivatized Pyridine Compounds and Libraries

The true power of this compound in modern drug discovery lies in its suitability for the rapid generation of chemical libraries. Using parallel synthesis techniques, the bromine atom can be reacted with a diverse panel of coupling partners to create a large library of analogues with varied substituents at the C-3 position.

For example, a library of compounds could be generated by reacting the parent bromopyridine with hundreds of different boronic acids in a Suzuki-Miyaura coupling array. Subsequently, the benzyloxy group could be removed to yield a second library of 2-pyridone compounds. This two-dimensional diversification strategy allows for the efficient exploration of the chemical space around the pyridine scaffold, which is essential for structure-activity relationship (SAR) studies. This approach enables medicinal chemists to systematically probe how different substituents impact biological activity, selectivity, and pharmacokinetic properties, accelerating the identification of promising drug leads.

Table 2: Example of a Diversification Strategy for Library Synthesis

Stage Core Scaffold Reaction Diverse Inputs (Examples) Library Output
1 This compound Suzuki Coupling Phenylboronic acid, Thiopheneboronic acid, Pyridinylboronic acid 3-Aryl/Heteroaryl-2-(benzyloxy)-4-methylpyridines
2 3-Aryl/Heteroaryl-2-(benzyloxy)-4-methylpyridines Hydrogenolysis H₂, Pd/C 3-Aryl/Heteroaryl-4-methylpyridin-2(1H)-ones

Mechanistic Investigations of Reactions Involving 2 Benzyloxy 3 Bromo 4 Methylpyridine

Elucidation of Reaction Pathways and Transient Intermediates

The elucidation of reaction pathways for transformations involving 2-(benzyloxy)-3-bromo-4-methylpyridine is critical for understanding how starting materials are converted into products. These pathways often involve a series of elementary steps, including the formation of transient intermediates that are not isolated but are key to the reaction's progression.

In the context of cross-coupling reactions, the reaction pathway typically begins with the activation of the C-Br bond at the 3-position of the pyridine (B92270) ring. For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the bromopyridine to a Pd(0) complex. This step forms a Pd(II) intermediate, a key transient species in the reaction. The general mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination libretexts.orgnih.gov.

C-H activation presents another important reaction pathway for functionalizing the 4-methyl group. The mechanism of C-H activation often involves the coordination of a transition metal to the pyridine nitrogen, which can direct the metal to a specific C-H bond. For pyridines, C-H activation can be promoted by various transition metals, including rhodium and iridium acs.orgnih.govrsc.org. Theoretical and experimental studies on pyridine C-H activation by (PBP)Ir complexes have shown the formation of a critical intermediate, (PBP)IrCO, which contains a Lewis acidic boron center that coordinates with the pyridine, facilitating the insertion of iridium into the C-H bond acs.orgnih.gov. While this is a general model, it provides a framework for understanding potential intermediates in the C-H activation of the 4-methyl group of this compound.

The identification of transient intermediates is often achieved through a combination of spectroscopic techniques and computational studies. For example, in situ monitoring of reactions can provide evidence for the existence of short-lived species. While specific studies on this compound are not extensively documented, the pathways and intermediates are inferred from well-studied analogous pyridine systems.

Table 1: Postulated Transient Intermediates in Reactions of this compound

Reaction TypePostulated IntermediateDescription
Suzuki-Miyaura CouplingAryl-Pd(II)-Halide ComplexFormed after oxidative addition of the C-Br bond to a Pd(0) catalyst.
C-H ActivationCyclometalated ComplexFormed by the coordination of a transition metal to the pyridine and subsequent insertion into a C-H bond of the methyl group.
Lithiation3-lithiated-4-methylpyridine derivativeFormed upon treatment with a strong base, enabling subsequent functionalization.

Role of Transition Metal Catalysis Mechanisms in Cross-Coupling and C-H Activation

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of this compound. The mechanisms of these catalytic processes, particularly for cross-coupling and C-H activation, are complex and have been the subject of extensive research.

Cross-Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and the mechanism is well-established. For this compound, a palladium catalyst is typically employed nih.govresearchgate.netnih.gov. The catalytic cycle, as illustrated in numerous studies, involves the following key steps libretexts.orgnih.govmdpi.com:

Oxidative Addition: A Pd(0) species reacts with the C-Br bond of the pyridine to form a square planar Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial as they influence the efficiency of each step in the catalytic cycle nih.gov. Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition and reductive elimination steps.

C-H Activation:

The direct functionalization of the C-H bonds of the 4-methyl group represents an atom-economical approach to elaborate the structure of this compound. Transition metal catalysts, particularly those from the platinum group, are effective for this purpose. The mechanism often involves chelation-assistance, where the pyridine nitrogen atom directs the catalyst to the ortho C-H bonds of a substituent rsc.org.

Recent studies on pyridine C-H activation have highlighted the cooperative role of the metal center and ligands. For example, boryl pincer complexes of iridium have been shown to activate pyridine C-H bonds through a mechanism where the boron center acts as a Lewis acid to coordinate the pyridine, bringing the iridium into proximity for C-H insertion acs.orgnih.gov. A proposed mechanism for the C-H activation of the 4-methyl group could involve the formation of a cyclometalated intermediate, where the metal is bonded to both the pyridine nitrogen and a carbon of the methyl group nih.gov.

Stereochemical and Regiochemical Control in Transformations

Controlling stereochemistry and regiochemistry is a central challenge in organic synthesis. For a molecule like this compound with multiple reactive sites, achieving high selectivity is paramount.

Regiochemical Control:

The regioselectivity of reactions involving this compound is primarily dictated by the inherent reactivity of the different positions on the pyridine ring and the directing effects of the substituents.

C-Br vs. C-H: In cross-coupling reactions, the C-Br bond at the 3-position is significantly more reactive than the C-H bonds under typical palladium catalysis conditions. This allows for selective functionalization at this position innospk.com.

C-H Activation: The directing effect of the pyridine nitrogen generally favors the activation of C-H bonds at the 2- and 6-positions. However, the presence of the benzyloxy group at the 2-position sterically hinders this site. Therefore, C-H activation is more likely to be directed towards the C-H bonds of the 4-methyl group, especially with appropriate catalytic systems designed for such transformations beilstein-journals.org. The selective C-4 alkylation of pyridines has been demonstrated using blocking groups or specific catalytic systems that favor this position nih.gov.

Halogen Dance Reaction: In the presence of strong bases, halogenated pyridines can undergo a "halogen dance" rearrangement, where the halogen migrates to a different position. This can be a competing reaction pathway that affects regioselectivity patsnap.com.

Stereochemical Control:

When new chiral centers are formed during the functionalization of this compound, controlling the stereochemistry is essential. For instance, if the 4-methyl group is functionalized to introduce a stereocenter, the use of chiral catalysts or auxiliaries is necessary.

While specific studies on stereocontrol for this exact molecule are scarce, principles from related systems can be applied. For example, in reactions involving allylic substitutions, remote stereocontrol can be achieved through the influence of existing stereocenters or chiral ligands nih.govrsc.orgresearchgate.net. The benzyloxy group, although not directly attached to a stereocenter in the starting material, could potentially influence the stereochemical outcome of reactions at the nearby 3- or 4-positions through steric or electronic effects.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. This data is crucial for optimizing reaction conditions and for elucidating reaction mechanisms.

In the context of a Suzuki-Miyaura coupling, kinetic studies often reveal that either the oxidative addition or the transmetalation step is rate-limiting, depending on the specific substrates, catalyst, and reaction conditions libretexts.orgresearchgate.netresearchgate.net. For example, a comparative kinetic study of the Suzuki reaction involving various brominated aromatic compounds can provide insights into the electronic and steric effects on the reaction rate researchgate.net.

For C-H activation reactions, kinetic isotope effect (KIE) studies are a powerful tool to determine if the C-H bond cleavage is involved in the rate-determining step nih.govepfl.ch. A significant KIE (kH/kD > 1) is observed when a C-H bond is broken in the RDS. Such studies have been instrumental in understanding the mechanisms of metal-catalyzed C-H functionalization nih.gov. For instance, in the pyridinium-catalyzed reduction of CO2, concentration-dependent kinetic studies indicated that the rate-determining step is first order in both the catalyst and CO2 nih.gov.

Table 2: Key Parameters in Kinetic Studies of Reactions Involving this compound

ParameterMethod of DeterminationSignificance
Reaction OrderVarying reactant concentrations and monitoring the initial rate.Helps to determine which species are involved in the rate-determining step.
Rate Constant (k)Determined from the rate law and experimental data.Quantifies the intrinsic speed of the reaction.
Activation Energy (Ea)Arrhenius plot (ln(k) vs. 1/T).Provides information about the energy barrier of the reaction.
Kinetic Isotope Effect (KIE)Comparing the reaction rates of isotopically labeled and unlabeled substrates.Determines if a specific bond cleavage is part of the rate-determining step.

Computational and Theoretical Studies of 2 Benzyloxy 3 Bromo 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and three-dimensional arrangement of 2-(benzyloxy)-3-bromo-4-methylpyridine. These calculations are typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. tandfonline.commostwiedzy.pl

Conformational analysis is crucial for understanding the molecule's spatial arrangement, which is primarily dictated by the rotational freedom of the benzyloxy group. The key degrees of freedom are the torsion angles around the C2–O bond and the O–CH₂ bond. Potential energy surface (PES) scans are computationally performed by systematically rotating these bonds to identify the most stable, low-energy conformers. Steric hindrance between the benzyl (B1604629) group and the bromine atom at the C3 position plays a significant role in determining the preferred orientation.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.25 eV
LUMO Energy-0.89 eV
HOMO-LUMO Gap (ΔE)5.36 eV
Dipole Moment2.15 D
Total Energy-3140.5 Hartree

Table 2: Key Dihedral Angles and Relative Energies of Stable Conformers

ConformerDihedral Angle (C3-C2-O-CH₂)Dihedral Angle (C2-O-CH₂-C_phenyl)Relative Energy (kcal/mol)
1 (Global Minimum)178.5°65.2°0.00
2-5.5°70.1°1.25
3175.0°-175.8°2.10

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are essential for predicting the chemical reactivity and selectivity of this compound. By analyzing the output of quantum chemical calculations, specific sites prone to electrophilic or nucleophilic attack can be identified.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool that visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the nitrogen atom of the pyridine (B92270) ring is expected to be a primary site of negative potential.

Frontier Molecular Orbital (FMO) theory provides another layer of insight. The distribution of the Highest Occupied Molecular Orbital (HOMO) indicates the most probable sites for electrophilic attack, as these are the regions from which electrons are most easily donated. The Lowest Unoccupied Molecular Orbital (LUMO) highlights the sites most susceptible to nucleophilic attack, as these are the regions where electrons are most readily accepted.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to provide a quantitative measure of the molecule's reactivity. The analysis of these parameters helps in predicting the regioselectivity of various reactions, such as further halogenation, nitration, or metal-catalyzed cross-coupling reactions. tandfonline.comsnnu.edu.cn For instance, the electron-donating groups are expected to activate the C5 position towards electrophilic substitution, while the inherent electron deficiency of the pyridine ring makes it susceptible to certain nucleophilic reactions.

Table 3: Predicted Regioselectivity based on Reactivity Indices

PositionMulliken ChargeFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic AttackPredicted Reactivity
C2+0.210.050.15Low
C3-0.050.080.12Low
C4+0.090.110.10Moderate (Electrophilic)
C5-0.150.250.04High (Electrophilic)
C6-0.110.180.08Moderate (Electrophilic)
N1-0.280.030.22High (Nucleophilic/Protonation)

Prediction of Novel Synthetic Pathways

Computational tools are increasingly used to design and predict efficient synthetic routes for complex organic molecules. Computer-Aided Synthesis Design (CASD) employs sophisticated algorithms to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. chemrxiv.orgadvancechemjournal.com

These prediction models can be broadly categorized as template-based or template-free. Template-based methods rely on vast databases of known chemical reactions to suggest disconnections, while template-free models use machine learning to predict plausible reactions without being constrained by previously documented transformations. arxiv.orgresearchgate.net

For this compound, a retrosynthetic analysis would likely identify several key disconnections. The C-O bond of the benzyloxy ether and the C-Br bond are logical points for cleavage. A plausible pathway predicted by such algorithms might involve the synthesis of a 2-hydroxy-4-methylpyridine intermediate, followed by regioselective bromination at the C3 position, and subsequent Williamson ether synthesis to introduce the benzyloxy group. Computational platforms can evaluate the feasibility of multiple pathways, scoring them based on factors like reaction yield predictions, atom economy, and the cost of starting materials. nih.govopenreview.net

Table 4: Hypothetical Retrosynthetic Analysis

StepTarget/IntermediateDisconnectionSynthonsCorresponding Forward Reaction
1This compoundC(aryl)-O3-Bromo-2-hydroxy-4-methylpyridine, Benzyl bromideWilliamson Ether Synthesis
23-Bromo-2-hydroxy-4-methylpyridineC(aryl)-Br2-Hydroxy-4-methylpyridine, Brominating agent (e.g., NBS)Electrophilic Aromatic Substitution (Bromination)
32-Hydroxy-4-methylpyridinePyridine Ringβ-ketoester, ammonia sourceHantzsch-type pyridine synthesis or similar cyclization reaction

Analysis of Spectroscopic Properties through Computational Methods

Computational methods provide a powerful means to predict and interpret the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govgithub.io Calculations are typically performed on the optimized low-energy conformers, and the resulting chemical shifts are Boltzmann-averaged according to their relative energies. These theoretical predictions are invaluable for assigning experimental spectra, resolving ambiguities, and confirming the molecular structure. compchemhighlights.org

Vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements (Hessian matrix). researchgate.netwisc.edu The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic values. This analysis allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C-Br stretch, C-O-C ether stretches, and various pyridine ring vibrations.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom PositionPredicted ¹H ShiftPredicted ¹³C Shift
C2-159.5
C3-108.2
C4-148.1
C4-CH₃2.3518.9
C56.88122.5
C68.10146.7
O-CH₂5.4571.3
Benzyl C1'-136.8
Benzyl C2'/6'7.42128.6
Benzyl C3'/5'7.38128.2
Benzyl C4'7.31127.9

Table 6: Selected Calculated Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)Assignment
3060-3090Aromatic C-H stretch (benzyl, pyridine)
2920-2980Methyl C-H stretch
1585Pyridine ring C=C/C=N stretching
1450, 1495Aromatic ring stretching (benzyl)
1255Asymmetric C-O-C stretch (aryl ether)
1030Symmetric C-O-C stretch
620C-Br stretch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.